molecular formula C11H21NO2 B6279077 tert-butyl N-(2-methylpent-4-en-2-yl)carbamate CAS No. 1416439-17-2

tert-butyl N-(2-methylpent-4-en-2-yl)carbamate

Cat. No.: B6279077
CAS No.: 1416439-17-2
M. Wt: 199.29 g/mol
InChI Key: IFSLNNOKVHEUOZ-UHFFFAOYSA-N
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Description

Significance of Carbamate-Protected Amines in Contemporary Organic Synthesis

Carbamate-protected amines are fundamental to modern organic synthesis, particularly in the assembly of peptides, pharmaceuticals, and other complex nitrogen-containing molecules. domainex.co.ukrsc.orgnbinno.com The amine functional group is highly reactive, being both basic and nucleophilic, which often necessitates its temporary masking to prevent unwanted side reactions during a multi-step synthesis. domainex.co.uk

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its advantageous properties. nbinno.com It is typically installed by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov The resulting carbamate (B1207046) is stable under a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org This stability is crucial for ensuring the integrity of the protected amine while other parts of the molecule are being modified.

A key advantage of the Boc group is its lability under acidic conditions. nbinno.com It can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid, regenerating the free amine. acs.org This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in the presence of other sensitive functionalities. This controlled reactivity is essential for the precise and sequential construction of complex molecules. nbinno.com

Table 1: Common Conditions for Boc-Protection and Deprotection

Transformation Reagents Conditions
Protection Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃, Et₃N) Aqueous or anhydrous solvents, Room Temperature

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous organic solvents (e.g., CH₂Cl₂, Dioxane) |

Structural Features and Synthetic Utility of the 2-Methylpent-4-en-2-yl Skeleton

The 2-methylpent-4-en-2-yl skeleton, the core of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate, possesses distinct structural features that inform its potential synthetic utility. This fragment is a tertiary homoallylic amine, characterized by a nitrogen atom attached to a tertiary carbon. This tertiary nature, with two methyl groups on the carbon bearing the nitrogen, provides significant steric hindrance around the nitrogen atom, which can influence its reactivity and the stereochemical outcome of nearby reactions.

The skeleton also contains a terminal alkene (a vinyl group), which is a versatile functional group for further chemical manipulation. This double bond can participate in a wide array of reactions, including:

Hydroboration-oxidation: to introduce a primary alcohol.

Epoxidation: to form an epoxide ring.

Ozonolysis: to cleave the double bond and form a ketone.

Cross-metathesis: to form new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions: such as the Heck or Suzuki reactions, to append aryl or other groups.

The precursor aldehyde, 2-methyl-4-pentenal, has been utilized in synthetic applications, such as in aldol (B89426) condensations for the total synthesis of natural products like Epothilone B. nih.gov This highlights the utility of this carbon framework in constructing complex molecular architectures. The corresponding amine, therefore, serves as a chiral or achiral building block where the protected nitrogen can direct or influence subsequent transformations at the nearby double bond.

Table 2: Key Structural Features of the 2-Methylpent-4-en-2-yl Skeleton

Feature Description Potential Synthetic Role
Tertiary Amine Precursor Nitrogen attached to a quaternary carbon center. Steric influence on adjacent reactions; stable building block.
Gem-Dimethyl Group Two methyl groups on the carbon adjacent to the nitrogen. Steric shielding; potential for Thorpe-Ingold effect in cyclizations.
Homoallylic Position Amine is separated from the double bond by one carbon. Allows for potential intramolecular reactions (e.g., cyclizations).

| Terminal Alkene | A vinyl group (-CH=CH₂). | A versatile handle for a wide range of functional group transformations. |

Overview of Research Trajectories for this compound and Related Compounds

A review of the current chemical literature indicates that while N-tert-butoxycarbonyl protected amines and homoallylic amines are subjects of extensive research, specific studies focusing on this compound are not prominent. Research in the broader area of N-Boc protected amines continues to focus on the development of new, milder, and more selective methods for their synthesis and deprotection. acs.orgrsc.org For instance, recent work has explored catalyst-free N-tert-butyloxycarbonylation in green solvents like glycerol (B35011) and selective thermal deprotection in continuous flow systems. acs.orgrsc.org

The synthesis of homoallylic amines is also an active area of investigation, with numerous methods being developed that involve C-C bond formation or direct amination. organic-chemistry.orgorganic-chemistry.org These methods often aim to control the stereochemistry of the newly formed chiral centers.

Given the structural features of this compound, its potential research trajectory would likely lie in its application as a specialized building block in organic synthesis. The combination of a sterically hindered, protected amine and a reactive terminal alkene makes it a candidate for the synthesis of novel nitrogen-containing heterocycles or complex acyclic molecules. Future research could explore its use in diastereoselective reactions where the existing stereocenter (if resolved) or the steric bulk of the Boc-protected amino group influences the outcome of reactions at the double bond. The absence of dedicated studies on this specific compound suggests that it is a relatively underexplored molecule with potential for novel applications in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416439-17-2

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(2-methylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C11H21NO2/c1-7-8-11(5,6)12-9(13)14-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13)

InChI Key

IFSLNNOKVHEUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC=C

Purity

95

Origin of Product

United States

Advanced Methodologies for the Synthesis of Tert Butyl N 2 Methylpent 4 En 2 Yl Carbamate

Strategic Approaches to the 2-Methylpent-4-en-2-amine (B3285306) Precursor

The construction of the 2-methylpent-4-en-2-amine precursor, a primary amine attached to a quaternary carbon center, is a non-trivial synthetic step. Several modern synthetic protocols can be employed to achieve this transformation efficiently.

Reductive Amination Protocols for Tertiary Alkyl Amines

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org To synthesize a primary amine with a tertiary alkyl group, the reaction involves the condensation of a ketone with an ammonia (B1221849) source, followed by the reduction of the resulting imine intermediate. organic-chemistry.orglibretexts.org

For the synthesis of 2-methylpent-4-en-2-amine, the precursor ketone would be 4-penten-2-one. The process begins with the reaction of the ketone with ammonia to form an unstable imine (or enamine) intermediate. This intermediate is then reduced in situ to the desired primary amine. A key challenge in this approach is preventing over-alkylation, where the newly formed primary amine reacts with additional ketone molecules to form secondary and tertiary amine byproducts. organic-chemistry.org

Strategic selection of the reducing agent and reaction conditions is crucial for maximizing the yield of the primary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the reduction of the protonated imine over the ketone starting material. libretexts.org Optimization of ammonia concentration, temperature, and the use of catalysts can further enhance selectivity.

Table 1: Reductive Amination of 4-Penten-2-one with Ammonia This table presents hypothetical research data to illustrate the optimization of the reaction.

Entry Reducing Agent Ammonia Source Solvent Temp (°C) Yield of Primary Amine (%)
1 NaBH₄ NH₄OAc Methanol 25 45
2 NaBH₃CN NH₃ (7N in MeOH) Methanol 25 72
3 NaBH(OAc)₃ NH₄Cl / Et₃N Dichloromethane (B109758) 0 68
4 H₂ / Raney Ni NH₃ (liquid) Ethanol 80 65 (high pressure)
5 H₂ / Co/Sc Catalyst aq. NH₃ Toluene 50 75

Grignard Reaction-Based Alkylation and Subsequent Amination

Multi-step syntheses commencing with a Grignard reaction offer a robust and versatile route to tert-alkylamines. A prominent and effective strategy for this class of compounds is the Ritter reaction. wikipedia.orgchemistry-reaction.com This reaction transforms a tertiary alcohol into an N-alkyl amide, which can then be hydrolyzed to the primary amine. thieme-connect.com

The synthesis begins with the addition of allylmagnesium bromide to acetone (B3395972). This classic Grignard reaction forms the requisite tertiary alcohol, 2-methylpent-4-en-2-ol. In the subsequent Ritter reaction, the alcohol is treated with a nitrile, such as acetonitrile (B52724) or a safer alternative like chloroacetonitrile, under strongly acidic conditions (e.g., concentrated sulfuric acid). thieme-connect.com The acid protonates the alcohol, which then eliminates water to form a stable tertiary carbocation. This carbocation is trapped by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-tert-alkyl amide. The final step involves the cleavage of the amide bond, typically via hydrolysis, to afford the target primary amine, 2-methylpent-4-en-2-amine.

Chemo- and Stereoselective Petasis Reaction Deployments for Homoallylic Amines

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multi-component reaction that couples a carbonyl compound, an amine, and an organoboronic acid to generate substituted amines. wikipedia.orgnih.gov It is particularly well-suited for the synthesis of homoallylic amines, making it an excellent choice for producing 2-methylpent-4-en-2-amine in a single, convergent step. nuph.edu.ua

This approach involves the one-pot reaction of acetone (the carbonyl component), an ammonia source (such as aqueous ammonia), and an allylboronic acid derivative (e.g., allylboronic acid pinacol (B44631) ester). nuph.edu.uanuph.edu.ua The reaction is believed to proceed through the formation of an iminium ion intermediate from acetone and ammonia, followed by the nucleophilic addition of the allyl group from an "ate" complex formed between the boronic ester and the hydroxyl species in the reaction. A significant advantage of the Petasis reaction is its operational simplicity and tolerance for a wide range of functional groups. nuph.edu.ua Recent studies have focused on developing scalable protocols that reduce the excess of reagents required, enhancing the environmental friendliness of the process while maintaining high yields. nuph.edu.ua

Table 2: Three-Component Petasis Reaction for 2-Methylpent-4-en-2-amine Synthesis This table presents hypothetical research data to illustrate the reaction's efficiency.

Entry Boron Reagent Ammonia Source Solvent Temp (°C) Reaction Time (h) Yield (%)
1 Allylboronic acid NH₃ (sat. in MeOH) Methanol -10 24 78
2 Allylboronic acid pinacol ester aq. NH₃ (28%) Dichloromethane 25 18 85
3 Potassium allyltrifluoroborate NH₄Cl Ethanol/H₂O 60 12 81
4 Allylboronic acid pinacol ester aq. NH₃ (28%) Toluene 40 16 88

Catalytic Amination Techniques (e.g., Ru/C catalysis)

Direct catalytic hydroamination of alkenes represents the most atom-economical approach to amine synthesis. This method involves the direct addition of an N-H bond across a C=C double bond. For the synthesis of 2-methylpent-4-en-2-amine, the starting alkene would be 2-methyl-1-pentene (B165372).

Ruthenium-based catalysts have emerged as effective promoters for the hydroamination of unactivated alkenes. nih.gov The key to success is achieving the correct regioselectivity. The addition of ammonia to 2-methyl-1-pentene must follow Markovnikov's rule, where the amino group adds to the more substituted carbon of the double bond to form the tertiary alkyl amine. Several homogeneous ruthenium complexes have been shown to catalyze the Markovnikov hydroamination of terminal alkenes with ammonia surrogates like 2-aminopyridine. nih.gov The mechanism is proposed to involve coordination of the alkene, migratory insertion into the Ru-N bond, and subsequent reductive steps. While heterogeneous catalysts like Ru/C (Ruthenium on Carbon) are more commonly associated with reductions, research into their application for hydroamination is ongoing, aiming to combine the high activity of ruthenium with the practical benefits of a solid-supported catalyst.

Optimized N-tert-Butoxycarbonylation of the Tertiary Amine Precursor

Once the 2-methylpent-4-en-2-amine precursor is obtained, the final step is the installation of the tert-butoxycarbonyl (Boc) protecting group. This is a standard transformation in organic synthesis, valued for the stability of the resulting carbamate (B1207046) and its straightforward removal under acidic conditions. fishersci.co.ukwikipedia.org

Classical Di-tert-butyl Dicarbonate (B1257347) Reagent Applications

The most common and efficient method for N-tert-butoxycarbonylation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). wikipedia.org The reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the Boc anhydride. This process is typically facilitated by a base, which can range from mild inorganic bases like sodium bicarbonate to organic bases such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

The choice of base and solvent can significantly impact the reaction rate and yield, particularly with a sterically hindered amine like 2-methylpent-4-en-2-amine. Optimization studies often explore various conditions to achieve a clean, high-yielding, and rapid conversion. Water-mediated catalyst-free conditions have also been developed as an environmentally friendly alternative. nih.gov

Table 3: Optimization of N-Boc Protection of 2-methylpent-4-en-2-amine This table presents hypothetical research data to illustrate the optimization of the reaction.

Entry Base (Equiv.) Solvent Temp (°C) Reaction Time (h) Yield (%)
1 NaHCO₃ (2.0) Dioxane/H₂O 25 16 85
2 Et₃N (1.5) Dichloromethane 25 8 92
3 DMAP (0.1), Et₃N (1.2) Dichloromethane 0 → 25 2 98
4 None Water/Acetone 25 6 95
5 NaOH (1.1) THF/H₂O 25 4 94

Catalyst-Free and Environmentally Benign Reaction Conditions

In the pursuit of greener and more sustainable chemical processes, the development of catalyst-free and environmentally benign methods for N-Boc protection has garnered significant attention. These methods aim to minimize waste, avoid the use of toxic reagents, and simplify reaction procedures.

One of the most straightforward and eco-friendly approaches is the direct reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions. researchgate.netresearchgate.net This method is particularly attractive as it often proceeds with high efficiency at room temperature, eliminating the need for both a catalyst and a solvent, which significantly reduces the environmental impact. researchgate.net For the synthesis of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate, this would involve the direct mixing of 2-methylpent-4-en-2-amine with (Boc)₂O. The reaction is typically characterized by its simplicity, short reaction times, and excellent yields. researchgate.net

Another environmentally benign approach involves the use of water as a reaction medium. nih.govnih.gov A catalyst-free N-tert-butoxycarbonylation of amines in water can afford N-Boc derivatives chemoselectively, avoiding common side products like isocyanates or ureas. nih.gov For substrates with limited water solubility, a co-solvent like acetone can be employed. nih.gov This method is advantageous due to the low cost, non-toxicity, and non-flammability of water. nih.gov

Glycerol (B35011) has also been explored as a green solvent for catalyst-free N-Boc protection. It offers operational simplicity, rapid reaction times, and high selectivity, with the added benefit of being a recyclable solvent.

These catalyst-free and environmentally benign methods represent a significant advancement in the synthesis of carbamates, offering practical and sustainable alternatives to traditional protocols.

Table 1: Representative Catalyst-Free N-Boc Protection of Amines

Amine SubstrateReaction ConditionsReaction TimeYield (%)Reference
AnilineNeat, Room Temp.10 min98 researchgate.net
BenzylamineNeat, Room Temp.5 min99 researchgate.net
PyrrolidineNeat, Room Temp.5 min98 researchgate.net
Glycine methyl esterWater, Room Temp.10 min95 nih.gov

Utility of Specific Catalytic Systems (e.g., Iodine, Ionic Liquids, Hexafluoroisopropanol)

While catalyst-free methods are highly desirable, certain substrates, particularly sterically hindered or electronically deactivated amines, may require catalytic activation to achieve efficient N-Boc protection. Several catalytic systems have been developed that offer mild conditions, high yields, and broad substrate scope.

Iodine: Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for the N-Boc protection of a wide array of amines under solvent-free conditions at ambient temperature. researchgate.netacs.org A catalytic amount of iodine (typically 10 mol%) is sufficient to promote the reaction between the amine and (Boc)₂O, often leading to high yields in short reaction times. researchgate.net The proposed mechanism involves the activation of (Boc)₂O by iodine, which enhances its electrophilicity and facilitates the nucleophilic attack by the amine. researchgate.net This method is noted for its mildness, selectivity, and operational simplicity. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. Certain Brønsted acidic ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) [(HMIm)BF₄], have been shown to effectively catalyze the N-Boc protection of various amines under solvent-free conditions. organic-chemistry.org The catalytic role of some ionic liquids is thought to involve the activation of (Boc)₂O through hydrogen bond formation.

Hexafluoroisopropanol (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a unique fluorinated alcohol that can act as both a solvent and an organocatalyst for the chemoselective mono-N-Boc protection of amines. researchgate.net Reactions in HFIP are typically rapid, occurring at room temperature and affording excellent yields of the desired N-Boc derivatives without the need for traditional acidic or basic catalysts. researchgate.net A key advantage of using HFIP is its ability to be readily recovered and reused. researchgate.net The reaction's progress can often be visually monitored by the effervescence of carbon dioxide. researchgate.net

Table 2: Comparison of Catalytic Systems for N-Boc Protection of Benzylamine

CatalystSolventTemperature (°C)TimeYield (%)Reference
Iodine (10 mol%)NeatRoom Temp.10 min98 researchgate.net
[(HMIm)BF₄] (10 mol%)NeatRoom Temp.15 min96 organic-chemistry.org
HFIPHFIPRoom Temp.5 min99 researchgate.net

Control of Chemoselectivity in N-Boc Protection of Multifunctional Amines

Many organic molecules of interest contain multiple functional groups that can potentially react with (Boc)₂O. Therefore, achieving high chemoselectivity in the N-Boc protection of multifunctional amines is a critical challenge. Advanced synthetic methodologies have been developed to selectively protect the amine group in the presence of other reactive moieties, such as hydroxyl groups.

For instance, the use of HFIP as a solvent and catalyst has been shown to be highly chemoselective for the mono-N-Boc protection of amino alcohols, without the formation of oxazolidinone side products. researchgate.netnih.gov Similarly, catalyst-free N-tert-butoxycarbonylation in water has demonstrated excellent chemoselectivity for the protection of amino alcohols and aminophenols. nih.gov

The selective N-Boc protection of diamines to yield mono-protected products can also be a significant challenge. Methodologies have been developed that involve the sequential addition of one equivalent of an acid (like HCl) to protonate one amino group, followed by the addition of (Boc)₂O to protect the remaining free amine. nih.gov

Scalable Synthetic Routes and Process Intensification Studies

The transition of a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges, including the need for cost-effective reagents, safe and robust reaction conditions, and high throughput. For the synthesis of this compound, developing a scalable and intensified process is crucial for its potential applications.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of N-Boc protection, this can be achieved through several strategies. The use of solvent-free conditions, as discussed previously, is a key aspect of process intensification, as it eliminates the need for large volumes of solvents, reduces waste, and simplifies product isolation. nih.gov

Continuous flow chemistry offers significant advantages over traditional batch processing for scaling up reactions. acs.org In a flow reactor, reagents are continuously pumped through a heated tube or a packed bed of a heterogeneous catalyst. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and productivity. For N-Boc protection, a continuous flow process could involve pumping a solution of the amine and (Boc)₂O through a heated reactor, potentially containing a solid-supported catalyst like Amberlite-IR 120. nih.gov This approach can significantly reduce reaction times and facilitate automation.

For the industrial-scale production of tert-butyl carbamates, careful consideration must be given to the choice of reagents and reaction conditions to ensure cost-effectiveness and safety. While many of the advanced methodologies discussed offer significant advantages, their applicability on a large scale will depend on factors such as catalyst cost and recyclability, reagent availability, and the ease of product purification.

Elucidating the Chemical Reactivity and Transformational Pathways of Tert Butyl N 2 Methylpent 4 En 2 Yl Carbamate

Reactivity of the N-tert-Butoxycarbonyl Protecting Group

The N-Boc group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its stability under a variety of conditions and its facile removal under specific acidic conditions. total-synthesis.com

Mechanistic Investigations of N-Boc Formation (Nucleophilic Acyl Substitution)

The introduction of the N-Boc group onto the nitrogen atom of 2-methylpent-4-en-2-amine (B3285306) proceeds via a nucleophilic acyl substitution mechanism. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The mechanism commences with the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O. total-synthesis.com This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is a strong enough base to deprotonate the newly formed N-protonated carbamate (B1207046), yielding the final N-Boc protected amine and tert-butanol (B103910). organic-chemistry.org The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com The reaction is often carried out in the presence of a mild base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the protonated amine and facilitate the initial nucleophilic attack. fishersci.co.uk

Table 1: Common Reagents for N-Boc Protection

Reagent Name Formula Key Features
Di-tert-butyl dicarbonate (Boc)₂O Most common, stable, and easy to handle.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Boc-ON Highly reactive, useful for unreactive amines.

Acid-Catalyzed Deprotection Mechanisms and Pathways (t-Butyl Cation Generation, Decarboxylation)

The removal of the N-Boc group is typically achieved under acidic conditions. The mechanism involves two key steps: the formation of a stable tert-butyl cation and subsequent decarboxylation.

Methodologies for N-Boc Deprotection (e.g., Trifluoroacetic Acid, HCl, Lewis Acids)

A variety of acidic reagents can be employed to effect the deprotection of N-Boc groups. The choice of reagent often depends on the sensitivity of other functional groups within the molecule.

Strong Protic Acids: The most common method involves the use of strong acids. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is widely used due to its effectiveness and the volatility of the acid, which simplifies workup. fishersci.co.uk Similarly, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, diethyl ether, or ethyl acetate (B1210297) are also highly effective. fishersci.co.uknih.gov

Lewis Acids: In cases where strong protic acids might cause unwanted side reactions, Lewis acids offer a milder alternative. Reagents such as zinc bromide (ZnBr₂) in DCM or trimethylsilyl (B98337) iodide (TMSI) can facilitate the cleavage of the N-Boc group. fishersci.co.uk

Thermolytic Cleavage: While less common, N-Boc groups can also be removed by heating, often in a high-boiling point solvent. However, this method requires high temperatures (e.g., 150-240 °C) and may not be suitable for thermally sensitive molecules. nih.gov

Table 2: Selected Reagents for N-Boc Deprotection

Reagent Class Examples Typical Conditions
Strong Protic Acids Trifluoroacetic Acid (TFA), Hydrogen Chloride (HCl) DCM or Dioxane, 0 °C to Room Temp
Lewis Acids Zinc Bromide (ZnBr₂), TMSI DCM, Room Temp

Orthogonal Protecting Group Strategies in Complex Multi-step Synthesis

Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. fiveable.me The acid-lability of the N-Boc group makes it an excellent component of orthogonal protection schemes.

In a molecule like tert-butyl N-(2-methylpent-4-en-2-yl)carbamate, the N-Boc group can be selectively removed while leaving other protecting groups intact, or vice versa. For instance, the N-Boc group is orthogonal to:

Fmoc (9-Fluorenylmethoxycarbonyl) group: Removed under basic conditions (e.g., piperidine), while the N-Boc group is stable to base. total-synthesis.com

Cbz (Carboxybenzyl) group: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), conditions under which the N-Boc group is stable. total-synthesis.com

Alloc (Allyloxycarbonyl) group: Cleaved using a palladium(0) catalyst. total-synthesis.com

This orthogonality is crucial in complex syntheses, such as peptide synthesis or the elaboration of multifunctional natural products, where sequential and selective deprotection steps are required. fiveable.methieme-connect.de

Analysis and Mitigation of Alkylation Side Reactions during Deprotection

A potential complication during the acid-catalyzed deprotection of the N-Boc group is the formation of the electrophilic tert-butyl cation. This cation can act as an alkylating agent, reacting with nucleophilic functional groups within the substrate or solvent. Common nucleophiles that can be alkylated include tryptophan, methionine, and tyrosine residues in peptides, as well as other electron-rich aromatic rings or sulfur-containing groups. organic-chemistry.org

To prevent these unwanted side reactions, "scavengers" are often added to the deprotection reaction mixture. These scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the functional groups on the substrate. By trapping the cation, they prevent it from causing undesired alkylation.

Table 3: Common Cation Scavengers for N-Boc Deprotection

Scavenger Function
Thioanisole Traps the tert-butyl cation through reaction at the sulfur atom.
Anisole An electron-rich aromatic ring that undergoes Friedel-Crafts alkylation.
Triisopropylsilane (TIS) Reduces the tert-butyl cation to isobutane.

Transformations of the Unsaturated Alkene Moiety

The terminal alkene in this compound is a versatile functional group that can undergo a wide array of chemical transformations. These reactions can be used to introduce new functional groups and build molecular complexity, typically while leaving the N-Boc group intact, especially if non-acidic conditions are employed.

Some of the key transformations applicable to the alkene moiety include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). This would convert the pent-4-enyl side chain into a pentyl group.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for further transformations.

Dihydroxylation: The double bond can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding aldehydes, ketones, or carboxylic acids.

Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

Hydroboration-Oxidation: This two-step process can be used to achieve the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Metathesis: Olefin metathesis, using catalysts like Grubbs' or Schrock's catalyst, can be used to form new carbon-carbon double bonds, enabling cross-metathesis with other alkenes or ring-closing metathesis if a second alkene is present in the molecule.

The choice of reaction will depend on the desired synthetic outcome, and conditions can often be chosen to ensure the stability of the N-Boc protecting group.

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis, a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds, can be applied to this compound. Cross-metathesis (CM) with various olefin partners can lead to the elongation or functionalization of the pentenyl side chain. The choice of catalyst is crucial for achieving high efficiency and selectivity, especially when dealing with sterically hindered substrates. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are often employed due to their high functional group tolerance. organic-chemistry.org

In a typical cross-metathesis reaction, this compound would be reacted with another olefin in the presence of a ruthenium catalyst. The reaction's success and selectivity can be influenced by the electronic properties of the cross-partner. Electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, have been shown to react efficiently with N-allylamines in the presence of Lewis acids, which can enhance the reaction rate and yield. organic-chemistry.org The steric hindrance from the gem-dimethyl group on the quaternary carbon may influence the rate of the metathesis reaction.

Table 1: Representative Olefin Cross-Metathesis Reactions

Catalyst Cross-Partner Product Potential Yield
Grubbs' 2nd Gen. Acrylonitrile tert-Butyl N-(2,7-dimethyl-7-nitrooct-4-en-2-yl)carbamate Moderate to High
Hoveyda-Grubbs' 2nd Gen. Methyl Acrylate Methyl 7-(tert-butoxycarbonylamino)-7-methyl-oct-2-enoate High

Note: The yields are estimations based on similar reactions reported in the literature and may vary depending on specific reaction conditions.

Catalytic Hydrogenation and Selective Reduction of the Alkenyl Group

The terminal double bond of this compound can be readily reduced to the corresponding alkane, tert-butyl N-(2-methylpentan-2-yl)carbamate, through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdpi.com The reaction is generally high-yielding and proceeds under mild conditions.

The choice of catalyst and reaction conditions can be tailored for selectivity if other reducible functional groups were present in the molecule. For the specific case of this compound, the primary goal is the saturation of the carbon-carbon double bond without affecting the carbamate group. Palladium-based catalysts are highly effective for this transformation. mdpi.com

Table 2: Catalytic Hydrogenation Conditions

Catalyst Solvent Temperature (°C) Pressure (atm H₂) Product
10% Pd/C Methanol 25 1 tert-Butyl N-(2-methylpentan-2-yl)carbamate
5% Pt/C Ethanol 25 1 tert-Butyl N-(2-methylpentan-2-yl)carbamate

Electrophilic Addition Reactions (e.g., Hydroboration, Halogenation, Epoxidation)

The electron-rich double bond of the alkenyl group is susceptible to various electrophilic addition reactions. These reactions allow for the introduction of a wide range of functional groups at the terminal positions of the side chain.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, tert-butyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate. Borane reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used for the hydroboration step, followed by oxidation with hydrogen peroxide and a base. The regioselectivity is driven by both steric and electronic factors, favoring the addition of the boron atom to the less substituted carbon of the alkene.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds through a halonium ion intermediate. This results in the formation of a vicinal dihalide, for instance, tert-butyl N-(4,5-dibromo-2-methylpentan-2-yl)carbamate. The reaction is typically carried out in an inert solvent like dichloromethane.

Epoxidation: The alkene can be converted to an epoxide, tert-butyl N-(2-methyl-2-(oxiran-2-ylmethyl)propyl)carbamate, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com This reaction is a syn addition, where the oxygen atom is delivered to one face of the double bond. The resulting epoxide is a versatile intermediate for further transformations. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

While the terminal alkene in this compound is not a conjugated diene itself, it can act as a dienophile in Diels-Alder reactions with suitable dienes. The Diels-Alder reaction is a powerful method for the formation of six-membered rings. rsc.org The reactivity of the alkene as a dienophile is influenced by its electronic properties. The presence of the electron-donating alkyl group and the electron-withdrawing nature of the carbamate group can modulate the dienophile's reactivity.

For instance, a reaction with a reactive diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions.

Table 3: Potential Diels-Alder Reaction

Diene Dienophile Expected Product
1,3-Butadiene This compound tert-Butyl N-(2-(cyclohex-3-en-1-yl)-2-methylpropyl)carbamate
Cyclopentadiene This compound tert-Butyl N-(2-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-2-methylpropyl)carbamate

Reactivity Modulations by the Tertiary Quaternary Carbon Center

The presence of a tertiary quaternary carbon atom alpha to the nitrogen of the carbamate introduces significant steric and electronic effects that modulate the reactivity of the adjacent functional groups.

Steric and Electronic Effects on Adjacent Functional Groups

The gem-dimethyl group at the quaternary center creates considerable steric hindrance around the nitrogen atom and the adjacent double bond. This steric bulk can influence the approach of reagents to the reactive sites. For instance, in reactions involving the alkene, large reagents may approach the double bond from the less hindered face, potentially influencing the stereochemical outcome of the reaction. The steric hindrance can also affect the rate of reactions, with bulky reagents leading to slower reaction times. The "gem-dimethyl effect" can favor cyclization reactions by restricting conformational freedom. rsc.orgrsc.org

Influence on Reaction Stereoselectivity and Regioselectivity

The stereoselectivity and regioselectivity of reactions involving the alkenyl group are significantly influenced by the chiral potential and steric bulk of the tertiary quaternary carbon center, even though the carbon itself is not chiral in this specific molecule.

Stereoselectivity: In reactions such as epoxidation or dihydroxylation, the directing effect of the bulky substituent can lead to facial selectivity. Reagents will preferentially attack the less sterically hindered face of the double bond. If the quaternary center were chiral, this would lead to diastereoselectivity.

Regioselectivity: In electrophilic addition reactions like hydroboration, the steric hindrance at the alpha-position to the double bond reinforces the anti-Markovnikov regioselectivity. The boron reagent will add to the terminal carbon atom to minimize steric interactions with the gem-dimethyl group. Similarly, in other electrophilic additions, the formation of a carbocation intermediate would be influenced by the stability of the possible carbocations, with the steric hindrance playing a role in the subsequent nucleophilic attack.

Strategic Applications of Tert Butyl N 2 Methylpent 4 En 2 Yl Carbamate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The molecular structure of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate offers multiple points for chemical modification, rendering it a highly adaptable building block. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the amine functionality, allowing other parts of the molecule to be transformed without interference. The terminal olefin is amenable to a wide range of transformations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, and various cross-coupling reactions. Furthermore, the quaternary carbon center provides a stereogenic element that can be exploited in the construction of chiral molecules. The interplay of these functional groups allows for the sequential and controlled introduction of new functionalities and the extension of the carbon skeleton, paving the way for the assembly of intricate molecular frameworks.

Role as a Key Intermediate in the Total Synthesis of Natural Products (e.g., Manzacidins)

While direct and explicit documentation of this compound as a key intermediate in the total synthesis of Manzacidins is not extensively reported in readily available literature, its structural motifs suggest a plausible role. The Manzacidins are a family of marine alkaloids characterized by a complex polycyclic structure. The synthesis of such natural products often relies on the strategic use of chiral building blocks that can be elaborated into the core ring systems. A molecule with the structural features of this compound could, in principle, serve as a precursor to a segment of the Manzazidin skeleton, with the terminal alkene and the protected amine serving as handles for cyclization and further functionalization.

Application in the Preparation of Pharmaceutical Intermediates and Analogues (e.g., related to Tapentadol synthesis)

Tapentadol is a centrally acting analgesic with a dual mechanism of action. Its synthesis involves the construction of a specific stereoisomer of a substituted aminopropane derivative. While various synthetic routes to Tapentadol have been developed, the use of specific, pre-functionalized chiral building blocks can streamline the process and improve stereochemical control. Although direct evidence of this compound as a direct intermediate in published Tapentadol syntheses is scarce, its structure is analogous to the types of precursors often employed. The protected amine and the hydrocarbon backbone could be envisioned as part of a strategy to construct the core of Tapentadol or its analogues, with the terminal alkene providing a handle for introducing the required aromatic moiety through reactions such as hydroboration-cross-coupling.

Contributions to Asymmetric Synthesis and Chiral Pool Strategies

The inherent chirality of this compound makes it a valuable component in asymmetric synthesis. When used as a starting material, it can introduce a defined stereocenter into a target molecule, a strategy often referred to as a chiral pool approach. This avoids the need for a separate asymmetric induction step later in the synthesis, which can often be challenging and less efficient. The stereocenter at the quaternary carbon can direct the stereochemical outcome of subsequent reactions at adjacent positions, a phenomenon known as substrate-controlled diastereoselection. This allows for the construction of multiple stereocenters with a high degree of control, which is crucial in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

Integration into Divergent and Convergent Synthetic Pathways

The multifunctionality of this compound allows for its seamless integration into both divergent and convergent synthetic strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The selective manipulation of the terminal alkene and the protected amine of this compound would allow for the creation of a diverse set of derivatives from a single starting material. For instance, the alkene could be transformed into an aldehyde, an epoxide, or a diol, each of which could then undergo a different set of reactions, while the amine could be deprotected and acylated with various substituents.

Stereochemical Control and Diastereoselective Synthesis Involving the Compound

Principles of Stereocontrol at the Quaternary Carbon Center

The construction of the chiral quaternary carbon at the C2 position of the 2-methylpent-4-en-2-amine (B3285306) skeleton is the cornerstone of stereocontrol in the synthesis of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate. The primary challenge lies in overcoming the steric congestion to introduce the methyl and allyl groups to a tertiary carbocation or its equivalent with high facial selectivity.

Several key principles govern the stereocontrol in the formation of such quaternary centers:

Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary that is temporarily attached to the precursor molecule. This auxiliary directs the approach of incoming reagents to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α,α-disubstituted amino acids, chiral auxiliaries derived from natural products like pseudoephedrine have proven effective in controlling the stereochemistry of alkylation reactions. nih.gov

Substrate Control: In this approach, existing stereocenters within the substrate molecule influence the stereochemical outcome of subsequent reactions. The steric and electronic properties of the substituents on these stereocenters can create a biased environment, favoring the formation of one diastereomer over the other.

Catalyst Control: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the reacting species. nih.gov This enables the enantioselective addition of nucleophiles or the enantioselective alkylation of prochiral substrates, leading to the formation of the desired enantiomer of the product. nih.gov

The choice of strategy depends on the specific synthetic route and the desired stereoisomer of the final product.

Diastereoselective Alkylation and Addition Reactions

Diastereoselective reactions are pivotal in creating the quaternary stereocenter with a defined relative stereochemistry. Two primary approaches are diastereoselective alkylation and diastereoselective addition reactions.

Diastereoselective Alkylation:

This method typically involves the alkylation of a chiral enolate or its equivalent. For the synthesis of the 2-methylpent-4-en-2-amine skeleton, a plausible strategy would involve a chiral imine or a protected amine derivative that can be deprotonated to form a chiral enamine or azaenolate. The subsequent alkylation with an allyl halide would proceed with facial selectivity dictated by the chiral auxiliary or a resident chiral center.

For instance, chiral sulfinimines have been successfully used to construct quaternary chiral carbons at the α-position of imines with high regioselectivity and diastereoselectivity. acs.org The N-tert-butylsulfinyl group acts as a powerful chiral directing group, controlling the approach of the alkylating agent.

Reaction TypeChiral Control ElementKey IntermediateDiastereomeric Excess (d.e.)
AlkylationChiral Auxiliary (e.g., pseudoephedrine)Chiral enolateOften >90%
AlkylationChiral SulfinamideChiral azaenolateOften >95%

Diastereoselective Addition Reactions:

The diastereoselective addition of organometallic reagents to chiral imines or related electrophiles is another powerful tool. For example, the addition of an allyl Grignard reagent or an allyllithium species to a chiral ketimine derived from a chiral amine can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized using models like the Felkin-Anh model, which predicts the direction of nucleophilic attack based on the steric hindrance of the substituents on the adjacent stereocenter.

The stereoselective Michael addition of a chiral ketimine to an electrophilic alkene can also be employed to establish the quaternary stereocenter. mdpi.com

Enantioselective Synthesis of the 2-Methylpent-4-en-2-amine Skeleton

To obtain a specific enantiomer of this compound, an enantioselective synthesis of the core amine, 2-methylpent-4-en-2-amine, is required. Several catalytic asymmetric methods can be envisioned for this purpose.

One promising approach is the enantioselective allylation of a suitable ketimine precursor. This can be achieved using a chiral catalyst, such as a palladium complex with a chiral phosphine (B1218219) ligand, to control the enantioselectivity of the addition of an allyl group.

Another strategy involves the enantioselective Strecker reaction, where a ketone is treated with a cyanide source and a chiral amine to produce an α-aminonitrile, which can then be converted to the desired α,α-disubstituted amino acid. nih.gov

The development of catalytic enantioselective methods for the construction of quaternary stereocenters is an active area of research, with new and more efficient catalysts being continuously reported. nih.gov

Asymmetric MethodCatalyst/ReagentPrecursorEnantiomeric Excess (e.e.)
Allylic AlkylationChiral Palladium CatalystProchiral enolateGenerally high
Strecker ReactionChiral AmineKetoneVariable, can be high
Phase-Transfer CatalysisChiral Quaternary Ammonium (B1175870) SaltGlycine Schiff baseOften >90%

Analytical and Characterization Methodologies for Research and Process Monitoring

Advanced Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography)

The purification of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate, like many N-tert-butoxycarbonyl (Boc) protected amines, is commonly achieved using column chromatography. However, the inherent basicity of any residual unreacted amine can lead to challenges when using standard silica (B1680970) gel as the stationary phase. The acidic nature of silica can cause strong interactions with basic compounds, leading to poor separation, peak tailing, and potential degradation of the target molecule.

To mitigate these issues, several strategies are employed:

Modified Mobile Phases: A common approach involves neutralizing the acidic silanol (B1196071) groups on the silica surface by adding a small amount of a basic modifier to the eluent. Triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) at concentrations of 0.1-1% are frequently used in conjunction with solvent systems like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol. This competing base prevents the amine from strongly adsorbing to the stationary phase, allowing for proper elution and improved peak shape.

Alternative Stationary Phases: For particularly challenging separations, alternative, less acidic stationary phases can be utilized. Basic alumina (B75360) is one such option. Another effective choice is amine-functionalized silica, where the silica surface is covalently modified with aminopropyl groups. This type of stationary phase is specifically designed for the purification of basic compounds and often provides superior results with simpler, non-basic eluents. mdpi.com

Reversed-Phase Chromatography: For more polar derivatives, reversed-phase flash chromatography or High-Performance Liquid Chromatography (HPLC) can be an effective purification tool. Using a C18-functionalized silica stationary phase with mobile phases such as acetonitrile (B52724)/water or methanol/water, often with a pH modifier, can provide excellent separation. mdpi.com

The choice of method depends on the specific impurities present, the scale of the purification, and the polarity of the compound. Thin-Layer Chromatography (TLC) is invariably used to develop and optimize the separation conditions before committing to column chromatography.

Application of High-Resolution Spectroscopic Methods for Structural Elucidation of Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry in research contexts)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key characteristic signals for this compound would include: a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a singlet for the C2-methyl group; signals for the allylic methylene (B1212753) protons (C3); and a complex multiplet for the vinyl group protons (C4 and C5). nih.govrsc.org The N-H proton typically appears as a broad singlet. rsc.org

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals include those for the quaternary carbons of the tert-butyl group (around 80 ppm for the C(CH₃)₃ and 28 ppm for the -C(CH₃)₃), the carbamate (B1207046) carbonyl carbon (around 155 ppm), and the carbons of the 2-methylpent-4-enyl chain, including the two sp² hybridized carbons of the vinyl group. nih.govdergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Position/GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-C(CH₃)₃~1.45 (s, 9H)~28.3
-OC(CH₃)₃-~79.5
C=O-~155.1
N-H~4.7 (br s, 1H)-
C2-CH₃~1.35 (s, 3H)~25.0
C2-~55.0
C3-H₂~2.30 (d, 2H)~48.0
C4-H~5.75 (m, 1H)~134.0
C5-H₂~5.10 (m, 2H)~118.0

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pathway for N-Boc protected compounds is the facile loss of the tert-butyl group as isobutylene (B52900) (-56 Da) or the loss of the entire Boc group through cleavage and loss of CO₂ and isobutylene (-100 Da). dergipark.org.tr

In Situ Reaction Monitoring using Spectroscopic Techniques (e.g., FTIR, Raman)

Optimizing reaction conditions, understanding kinetics, and ensuring reaction completion are critical in chemical synthesis. In situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of the reaction mixture without the need for sampling. acs.org

For the synthesis of this compound, which typically involves the reaction of 2-methylpent-4-en-2-amine (B3285306) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), an attenuated total reflection (ATR) FTIR probe (such as ReactIR™) can be inserted directly into the reaction vessel. nih.gov The progress of the reaction can be monitored by tracking key infrared absorption bands:

Disappearance of Reactants: The consumption of the starting amine can be followed by the decrease in the intensity of the N-H stretching vibrations of the primary amine.

Appearance of Product: The formation of the carbamate product is evidenced by the appearance of its characteristic absorption bands. These include the strong carbonyl (C=O) stretching vibration typically found around 1700-1715 cm⁻¹ and the N-H stretching vibration of the carbamate group around 3370 cm⁻¹. nih.govdergipark.org.tr

This real-time data allows chemists to accurately determine the reaction endpoint, identify the formation of any intermediates or byproducts, and gather kinetic data to better understand the reaction mechanism. acs.org

Raman spectroscopy can also serve as a complementary in situ monitoring technique. It is particularly sensitive to C=C double bonds and can be used to monitor the vinyl group of the molecule, providing a stable internal reference or tracking reactions involving this functionality.

Chiral Analysis for Enantiomeric Purity Determination

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial in asymmetric synthesis. Two primary high-performance analytical methods are used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-Boc protected amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are often highly effective. mdpi.comyakhak.org A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol (B130326) or ethanol, is used for the separation. yakhak.org By comparing the peak areas of the two enantiomers, the enantiomeric excess of a sample can be precisely calculated. mdpi.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): An indirect but powerful method for determining ee involves reacting the chiral amine (before or after Boc-protection) with an enantiomerically pure chiral derivatizing agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in an NMR spectrum. researchgate.net

Commonly used CDAs for amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. nih.govresearchgate.net The resulting diastereomeric amides will exhibit at least one pair of corresponding proton signals at different chemical shifts in the ¹H NMR spectrum. By integrating these well-resolved signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be accurately determined. acs.org This method not only quantifies purity but can also be used to assign the absolute configuration of the major enantiomer. nih.gov

Computational and Theoretical Investigations of Tert Butyl N 2 Methylpent 4 En 2 Yl Carbamate and Its Analogs

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its reactivity. Conformational analysis, the study of the energetics between different spatial arrangements of a molecule (rotamers), is crucial for understanding stability and predicting reaction outcomes. For molecules like tert-butyl N-(2-methylpent-4-en-2-yl)carbamate, computational methods are employed to explore the complex potential energy surface (PES) and identify low-energy, stable conformations.

Methodologies for this exploration typically involve a conformational search using molecular mechanics force fields, followed by geometry optimization and energy refinement using more accurate quantum mechanical methods like Density Functional Theory (DFT). Studies on analogous Boc-protected carbamate (B1207046) monomers reveal that their conformational landscape is primarily governed by a delicate balance of steric hindrance and weak intramolecular interactions, such as hydrogen bonds.

For instance, in a typical Boc-carbamate, weak hydrogen bonds can form between the N-H proton and the carbonyl oxygen of the carbamate group, or between C-H bonds of the tert-butyl group and the carbonyl oxygen. These interactions, though weak, significantly stabilize certain conformations. A key finding in the study of carbamate structures is their increased rigidity compared to peptides, which is attributed to the extended delocalization of π-electrons across the N-C=O system. Furthermore, unlike peptides which strongly favor a trans configuration of the amide bond, computational studies have shown that cis configurations in carbamates can be energetically accessible and stable, a deviation stabilized by specific intramolecular interactions.

For this compound, the key rotational degrees of freedom would be around the C-N bond of the carbamate, the C-C single bond of the pentenyl chain, and the orientation of the bulky tert-butyl group. A thorough computational search would generate a landscape of conformers, with their relative stabilities determined by DFT calculations, as illustrated by the hypothetical data for a model carbamate below.

Conformer IDRelative Gibbs Free Energy (kcal/mol)Key Stabilizing Interaction
#1 0.00N-H···O=C Hydrogen Bond
#2 0.45C-H···O=C (tert-Butyl)
#3 0.65Gauche (Alkyl Chain)
#4 0.80N-H···O=C Hydrogen Bond
#5 0.95C-H···O=C (tert-Butyl)
#6 1.00Gauche (Alkyl Chain)

This interactive table showcases the calculated relative energies for the most stable conformers of a model Boc-carbamate. The small energy gaps indicate that multiple conformations can be populated at room temperature.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for mapping the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. mdpi.com This allows for a detailed, step-by-step understanding of the reaction mechanism. For allylic carbamates like this compound, computational studies often focus on synthetically important transformations such as allylic substitution, amination, or cyclization reactions, which are frequently catalyzed by transition metals.

Using DFT, researchers can model the catalytic cycle of a reaction. nih.gov For example, in the iridium-catalyzed allylic substitution to form allyl carbamates, computational studies have elucidated a multi-step mechanism. nih.gov This typically involves:

Formation of an active catalyst species.

Oxidative addition of an allylic substrate to the metal center, forming a metal-allyl intermediate.

Nucleophilic attack by the carbamate on the allyl group.

Reductive elimination or product displacement to regenerate the catalyst.

Each of these steps can be modeled to determine its energy barrier (activation energy). The step with the highest energy barrier is the rate-determining step of the reaction. acs.org For instance, computational analysis of an iridium-catalyzed reaction showed that the nucleophilic attack of a carbamate on the iridium-bound allyl fragment proceeds via a transition state with a calculated barrier of 17.6 kcal/mol. acs.org Such calculations provide invaluable insights that are often difficult to obtain through experimental means alone. acs.org

Reaction StepTransition StateCalculated Free Energy Barrier (kcal/mol)
Oxidative AdditionTSAB 15.1 - 20.5
Nucleophilic AttackTSBC 17.5 - 17.6
Linear Product FormationTSBC(t) 19.1

This interactive table presents computed energy barriers for key steps in a representative Ir-catalyzed allylic substitution reaction, highlighting the energetic feasibility of different pathways. acs.orgdoi.org

Prediction of Reactivity and Selectivity Profiles

Beyond elucidating mechanisms, a key goal of computational chemistry is to predict the outcome of a reaction, particularly its selectivity. For reactions involving this compound, two types of selectivity are paramount: regioselectivity (which site of the allyl group reacts) and stereoselectivity (which stereoisomer is formed).

Computational models can predict selectivity by comparing the activation energies of the transition states leading to the different possible products. According to transition state theory, the product distribution is exponentially related to the difference in these energy barriers; the pathway with the lower energy barrier will be significantly faster and thus yield the major product.

In the context of allylic substitutions, a common question is whether the nucleophile will attack the more substituted or less substituted carbon of the allyl group, leading to branched or linear products, respectively. Computational studies on iridium-catalyzed allylic aminations have shown that the formation of the branched product is often kinetically favored. nih.gov For example, the calculated transition state for attack at the internal (benzylic) carbon of an allyl group was found to be 1.5 kcal/mol lower in energy than the attack at the terminal carbon. nih.gov This small energy difference leads to a predicted product ratio of approximately 94:6 (branched:linear), which aligns well with experimental observations of 90:10. nih.gov

Similarly, enantioselectivity in asymmetric catalysis can be predicted by calculating the energy barriers for the pathways leading to the (R)- and (S)-enantiomers. acs.org A detailed isomeric analysis of the transition states can pinpoint which interactions between the catalyst's chiral ligand and the substrate are responsible for favoring one enantiomer over the other. acs.org

Design of Novel Catalytic Systems Based on Theoretical Models

A deep mechanistic understanding derived from computational studies paves the way for the rational design of new and improved catalysts. tib.eu By identifying the factors that control the reaction rate and selectivity, chemists can theoretically modify the catalyst structure—for example, by altering the electronic or steric properties of its ligands—and predict the effect on the reaction outcome before committing to laborious and costly experimental synthesis. rsc.org

For reactions involving allylic carbamates, theoretical models can guide the design of catalysts for enhanced performance. If calculations show that the rate-determining step is the nucleophilic attack, ligands can be designed to facilitate this step, perhaps by creating a more electrophilic allyl intermediate or by better orienting the carbamate nucleophile. If selectivity is poor, the model can suggest modifications to the chiral ligand to increase the energy difference between the competing transition states, thereby enhancing enantiomeric excess or regioselectivity. beilstein-journals.org

This in silico approach accelerates the discovery process significantly. arxiv.org Computational screening can rapidly evaluate a large library of potential catalysts, identifying the most promising candidates for experimental validation. This synergy between computation and experiment is a powerful paradigm in modern chemistry, enabling the development of more efficient, selective, and sustainable chemical transformations. tib.eu

Future Research Directions and Emerging Synthetic Innovations

Development of Green Chemistry Approaches for Synthesis and Transformations

Traditional methods for the synthesis of carbamates have often relied on hazardous reagents such as phosgene. The principles of green chemistry encourage the development of more environmentally benign alternatives. Future research in the synthesis of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate and similar compounds will likely focus on methods that minimize waste, avoid toxic reagents, and utilize renewable resources.

One promising green approach is the direct synthesis from amines, alcohols, and carbon dioxide (CO₂). CO₂ is an abundant, non-toxic, and economical C1 feedstock. The development of catalytic systems that can efficiently promote the three-component coupling of 2-methylpent-4-en-2-amine (B3285306), tert-butanol (B103910) (or isobutylene), and CO₂ would represent a significant advancement. Another sustainable route involves the use of dialkyl carbonates, such as di-tert-butyl dicarbonate (B1257347), in conjunction with catalysts that can be easily recovered and reused. Water-mediated catalyst-free N-tert-butoxycarbonylation of amines has also emerged as a green and efficient method. nih.gov

For transformations of the alkene moiety, green oxidative systems that avoid heavy metal oxidants are of high interest. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in catalytic oxidation reactions would be a significant green improvement. Furthermore, conducting reactions in greener solvents, such as water, ionic liquids, or supercritical fluids, will be a key area of investigation to reduce the environmental impact of synthetic processes involving this carbamate (B1207046).

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is paramount for achieving high efficiency and selectivity in organic synthesis. For the synthesis and transformation of this compound, several areas of catalytic research are pertinent.

In the synthesis of the carbamate itself, the development of non-metallic catalysts for the N-tert-butoxycarbonylation of the corresponding amine would be beneficial to avoid metal contamination in the final product. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have shown promise in activating CO₂ and could be explored for this purpose.

For reactions involving the alkene, the development of catalysts for asymmetric transformations is a major goal. For instance, asymmetric hydroformylation of the terminal double bond could lead to chiral aldehydes, which are valuable synthetic intermediates. researchgate.net Rhodium and iridium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands are prime candidates for such investigations. Similarly, asymmetric dihydroxylation or epoxidation would provide access to chiral diols and epoxides.

Furthermore, exploring the use of biocatalysis, employing enzymes such as lipases for kinetic resolution in the synthesis of chiral precursors, could provide highly enantiopure building blocks. researchgate.net

Discovery of Undiscovered Reactivity Patterns for the Alkene or Carbamate Moieties

While the general reactivity of alkenes and carbamates is well-established, the specific substitution pattern of this compound may lead to novel reactivity. The tertiary nature of the amine and the homoallylic position of the alkene could influence the outcomes of various reactions.

Future research could explore intramolecular reactions that are triggered by the carbamate group. For example, directed C-H activation at positions proximal to the carbamate could lead to the formation of new cyclic structures. The lithiation of N-Boc protected allylic amines has been shown to generate asymmetric homoenolate equivalents, which can then react with various electrophiles. nih.gov Applying similar strategies to this homoallylic system could unveil new synthetic pathways.

The alkene moiety is ripe for exploration beyond standard addition reactions. Olefin metathesis, for instance, could be used to couple the molecule with other alkenes to build more complex structures. Ring-closing metathesis of derivatives of this compound could lead to the synthesis of novel nitrogen-containing heterocycles. researchgate.net Additionally, radical additions to the alkene could be investigated to introduce a variety of functional groups.

The carbamate group itself can participate in reactions beyond its protective role. For example, under certain conditions, the Boc group can be converted into other functional groups or used to direct reactions at neighboring positions.

Applications in Related Fields (e.g., Materials Science, Supramolecular Chemistry)

The unique structural features of this compound suggest potential applications in materials science and supramolecular chemistry.

In materials science, the terminal alkene provides a handle for polymerization. The incorporation of this monomer into polymers could introduce interesting properties due to the bulky tert-butyl and methyl groups, potentially influencing the polymer's thermal and mechanical properties. Carbamate-functionalized polymers are known and have various applications. google.com The Boc-protected amine, after polymerization, could be deprotected to yield a polymer with primary amine functionalities, which can be further modified or used for applications such as drug delivery or as a scaffold for catalysts. The anionic polymerization of a tert-butyl-carboxylate-activated aziridine (B145994) has been reported to produce linear polyethyleneimine after deprotection. nih.gov

In supramolecular chemistry, the carbamate group can act as a hydrogen bond donor and acceptor, enabling it to participate in the formation of self-assembled structures. The design of molecules that can form well-defined supramolecular architectures through non-covalent interactions is a vibrant area of research. The interplay between the shape of the molecule and the hydrogen bonding capabilities of the carbamate could lead to the formation of interesting gels, liquid crystals, or other organized assemblies.

Design of Next-Generation Amine-Containing Building Blocks

Protected amines are fundamental building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. nih.govacs.orgresearchgate.net this compound can be viewed as a precursor to a chiral or functionalized tertiary amine.

Future research will likely focus on the development of methods to introduce functionality at specific positions of this molecule to create a library of diverse building blocks. For example, stereoselective reactions at the double bond, as mentioned earlier, would generate chiral building blocks. The resulting chiral alcohols, aldehydes, or epoxides could be further elaborated into a wide range of complex structures.

The development of new protecting groups for amines is an ongoing endeavor in organic chemistry. masterorganicchemistry.com While the Boc group is widely used, there is a continuous search for protecting groups with different cleavage conditions to allow for orthogonal protection strategies in complex syntheses. ub.edu Research in this area could involve modifying the carbamate structure of the title compound to create novel protecting groups with tailored properties.

The synthesis of enantioenriched homoallylic amines is a significant challenge in organic synthesis. organic-chemistry.orgnih.gov Developing asymmetric routes to 2-methylpent-4-en-2-amine would provide access to chiral versions of the title compound, which would be highly valuable as chiral building blocks for the synthesis of enantiomerically pure target molecules.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodSolventBaseYield (%)Reference
Boc Protection (THF)THFEt₃N92
Boc Protection (DCM)DCMDMAP88
Microwave-AssistedDMFNaHCO₃78

Q. Table 2: Biological Activity Profile

TargetAssay TypeIC₅₀ (µM)Key InteractionReference
Protease XFluorescence0.45Hydrophobic pocket
Kinase YSPR1.2Hydrogen bonding

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